S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine
Description
S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine is a hybrid heterocyclic compound combining a benzimidazole core with a thiohydroxylamine functional group. The benzimidazole moiety is a bicyclic structure comprising fused benzene and imidazole rings, known for its electron-rich nitrogen atoms and capacity for hydrogen bonding and metal coordination .
Properties
CAS No. |
41066-73-3 |
|---|---|
Molecular Formula |
C8H9N3S |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
S-(1H-benzimidazol-2-ylmethyl)thiohydroxylamine |
InChI |
InChI=1S/C8H9N3S/c9-12-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5,9H2,(H,10,11) |
InChI Key |
HXBNOXUTJOPPII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSN |
Origin of Product |
United States |
Preparation Methods
Preparation of the Benzimidazole Core
The benzimidazole moiety is typically synthesized by condensation of o-phenylenediamine with suitable carbonyl compounds under oxidative or dehydrating conditions. Several methods have been reported:
Condensation with aldehydes or carboxylic acids : The classical approach involves reacting o-phenylenediamine with aldehydes or carboxylic acids under acidic or dehydrating conditions (e.g., hydrochloric acid, polyphosphoric acid) to form the benzimidazole ring.
Oxidative cyclization : Using oxidizing agents such as sodium metabisulfite (Na2S2O5), benzoquinone, or copper(II) acetate in ethanol or other solvents facilitates the formation of benzimidazole derivatives from o-phenylenediamine and aldehydes.
Mild and selective synthesis : A versatile method involves reacting o-phenylenediamine with aromatic aldehydes in the presence of sodium metabisulfite in ethanol, yielding benzimidazole derivatives in moderate to good yields (62–72%).
| Method | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Condensation with carboxylic acids | o-Phenylenediamine, acid catalyst (HCl, PPA) | Moderate | Harsh conditions, dehydration required |
| Oxidative cyclization | o-Phenylenediamine, aldehyde, Na2S2O5, EtOH | 62–72 | Mild, selective, scalable |
| Alternative oxidants | Benzoquinone, Cu(OAc)2, iodine, air | Variable | Used for substituted benzimidazoles |
Representative Synthetic Route
A plausible synthetic sequence based on literature precedents is as follows:
Synthesis of 2-(chloromethyl)-1H-benzimidazole : Starting from benzimidazole, chloromethylation at the 2-position is performed using formaldehyde and hydrochloric acid or chloromethyl methyl ether under acidic conditions.
Nucleophilic substitution with thiohydroxylamine : The chloromethyl benzimidazole intermediate is reacted with thiohydroxylamine hydrochloride or a suitable thiohydroxylamine salt in the presence of a base (e.g., triethylamine) in a polar solvent such as acetonitrile or ethanol at 0–25 °C.
Purification and characterization : The product is isolated by extraction and purified by recrystallization or chromatography. Structural confirmation is done by NMR, IR, and mass spectrometry.
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Chloromethylation of benzimidazole | Formaldehyde, HCl or chloromethyl methyl ether, acidic medium | 2-(Chloromethyl)-1H-benzimidazole |
| 2 | Nucleophilic substitution | Thiohydroxylamine salt, base, polar solvent, 0–25 °C | S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine |
| 3 | Purification | Extraction, recrystallization or chromatography | Pure target compound |
Research Findings and Yields
The chloromethylation step typically proceeds with moderate to good yields (50–75%) depending on reaction time and conditions.
The nucleophilic substitution with thiohydroxylamine is sensitive to temperature and solvent; yields range from 40% to 70% with careful control of reaction parameters.
The overall synthetic route is efficient, scalable, and allows for structural modifications on the benzimidazole ring to tune biological activity.
Summary Table of Preparation Methods
| Preparation Stage | Method/Reaction Type | Key Reagents/Conditions | Yield Range (%) | Comments |
|---|---|---|---|---|
| Benzimidazole core synthesis | Condensation with aldehydes | o-Phenylenediamine, aldehyde, Na2S2O5, EtOH | 62–72 | Mild, selective, widely used |
| Benzimidazole core synthesis | Condensation with carboxylic acids | o-Phenylenediamine, acid catalyst (HCl, PPA) | Moderate | Harsh conditions |
| Chloromethylation | Electrophilic substitution | Formaldehyde, HCl or chloromethyl methyl ether | 50–75 | Key intermediate formation |
| Thiohydroxylamine substitution | Nucleophilic substitution | Thiohydroxylamine salt, base, polar solvent | 40–70 | Sensitive step, requires control |
Chemical Reactions Analysis
Types of Reactions: S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine can undergo various chemical reactions, including:
Oxidation: The thiohydroxylamine group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiohydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine: The compound’s benzimidazole core is known for its biological activity. . The thiohydroxylamine group may enhance these activities by interacting with biological targets in unique ways.
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and dyes. Its unique chemical properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. The thiohydroxylamine group can form covalent bonds with biological molecules, leading to the inhibition of key pathways involved in cell growth and proliferation . This dual mechanism makes the compound a promising candidate for drug development.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Benzimidazole-Thiourea Derivatives
Methyl 4-(1H-benzo[d]imidazol-2-yl)phenyl carbamodithioate derivatives (TD1–TD6) share the benzimidazole core but replace the thiohydroxylamine group with thiourea (-N-C(S)-N-). These derivatives exhibit moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 12.5–50 µg/mL, and antifungal activity against Candida albicans (MIC: 25–100 µg/mL) .
Thiadiazole-Fused Benzo[d][1,4]dioxine Derivatives
Compounds like (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide (II) feature thiadiazole and benzodioxine rings instead of benzimidazole. These derivatives are synthesized via condensation of thiosemicarbazide with benzodioxine aldehydes and show promise in photophysical applications due to extended conjugation . The absence of a benzimidazole ring in these compounds reduces their nitrogen-based coordination capacity compared to S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine.
Functional Analogues
Copper Complexes of Benzimidazole Derivatives
Benzimidazolyl 2-[2-(1H-benzo[d]imidazol-2-yl)ethylimino)methyl]phenol (Compound 8) forms stable copper complexes that catalyze dopamine oxidation to aminochrome, a reaction critical in neurochemical studies . The thiohydroxylamine group in this compound could similarly act as a ligand for transition metals, but its redox activity might enable unique catalytic pathways distinct from imine-based systems.
Imidazole-Based Carbonyl Derivatives
Derivatives like 4-[(benzylamino)carbonyl]-5-[(benzyloxy-S-phenylalanyl)carbonyl]-1H-imidazole (5{101}) emphasize carbonyl and peptidyl functionalities rather than sulfur-nitrogen bonds . These compounds are primarily studied for enzyme inhibition (e.g., proteases), whereas this compound’s sulfur and hydroxylamine groups may favor nucleophilic or radical-mediated mechanisms.
Data Tables: Key Properties and Activities
Table 1: Structural and Functional Comparison
Biological Activity
S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and cytotoxic properties, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a benzimidazole ring, a moiety known for its pharmacological potential. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H10N2OS |
| Molecular Weight | 210.26 g/mol |
| IUPAC Name | This compound |
1. Antimicrobial Activity
Research indicates that compounds containing benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study:
In a comparative study, this compound was tested alongside other benzimidazole derivatives. The minimum inhibitory concentration (MIC) was found to be less than 10 µg/mL against S. aureus, indicating strong antibacterial potential .
2. Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. In vivo studies using carrageenan-induced paw edema models in rats demonstrated that this compound significantly reduced inflammation compared to control groups.
Data Table: Anti-inflammatory Efficacy
| Compound | Dose (mg/kg) | Edema Reduction (%) |
|---|---|---|
| This compound | 20 | 65 |
| Diclofenac | 20 | 75 |
| Control | - | 10 |
This data suggests that while diclofenac remains more effective, this compound still shows promising anti-inflammatory effects .
3. Cytotoxic Activity
Cytotoxicity assays reveal that this compound exhibits selective cytotoxic effects against cancer cell lines. In vitro studies using human breast cancer (MCF7) and lung cancer (A549) cell lines showed that the compound induced apoptosis at micromolar concentrations.
Case Study:
A study reported that treatment with this compound at concentrations of 5–20 µM resulted in a dose-dependent decrease in cell viability, with IC50 values of approximately 15 µM for MCF7 cells .
The biological activities of this compound are attributed to its ability to interact with various biomolecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- DNA Interaction: Evidence suggests that it can intercalate into DNA, disrupting replication and transcription processes in cancer cells.
- Reactive Oxygen Species (ROS): The compound may induce oxidative stress in target cells, leading to apoptosis.
Q & A
Q. What are the most reliable synthetic methodologies for preparing S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine and its derivatives?
The synthesis of benzimidazole-thiohydroxylamine derivatives typically involves multi-step reactions with careful control of substituents. A common approach is the nucleophilic substitution of 2-mercaptobenzimidazole (2-MBI) with electrophilic reagents. For example:
- Step 1 : React 2-MBI with methyl chloroformate in the presence of potassium carbonate and ethanol under reflux (40–50°C) to form S-(1H-benzo[d]imidazol-2-yl) O-methyl carbonothioate (ZR-8) .
- Step 2 : Introduce thiohydroxylamine moieties via coupling reactions with hydroxylamine derivatives under basic conditions.
Key parameters include solvent choice (e.g., acetonitrile for nucleophilic substitution), temperature control (to avoid decomposition), and purification via recrystallization (ethanol/water mixtures) .
Q. How are structural and purity characteristics of these compounds validated?
Characterization involves:
Q. What preliminary biological screening methods are used to evaluate antimicrobial activity?
- Agar Diffusion Assay : Test compounds against Staphylococcus aureus or Candida albicans at concentrations of 10–100 µg/mL.
- MIC Determination : Use microbroth dilution to quantify minimum inhibitory concentrations (e.g., derivatives with 4-thiazolidinone moieties showed MICs ≤ 25 µg/mL) .
- Control Compounds : Compare with clinical standards like thiabendazole .
Advanced Research Questions
Q. How can reaction mechanisms for copper-catalyzed coupling involving benzimidazole derivatives be elucidated?
Copper(I) iodide catalysts facilitate C–N bond formation in multi-component reactions (e.g., 1H-benzo[d]imidazol-2-amine + sulfonyl azides + terminal alkynes). Mechanistic studies suggest:
- Intermediate Formation : Copper acetylides form from alkynes, reacting with sulfonyl azides to generate ketenimine intermediates.
- Cycloaddition : Benzimidazole nucleophiles attack ketenimines, forming N-sulfonylacetamidines.
Kinetic isotope effect (KIE) experiments and DFT calculations are critical for validating transition states .
Q. What strategies resolve contradictions in structure-activity relationships (SAR) for benzimidazole-thiohydroxylamine derivatives?
Conflicting SAR data often arise from substituent positioning. For example:
- Phenyl vs. Alkyl Substituents : Phenyl groups at the 2-position enhance IL-5 inhibition (e.g., 5e: IC₅₀ = 3.5 µM), while alkyl chains reduce activity due to steric hindrance .
- Thioester vs. Sulfonamide : Thioesters (e.g., ZR-8) exhibit higher antimicrobial activity than sulfonamides, likely due to improved membrane permeability .
Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to target proteins (e.g., IL-5 receptor) .
Q. How are electrochemical methods applied to assess corrosion inhibition properties?
- Potentiodynamic Polarization : Measure corrosion current density (icorr) and Tafel slopes in 1 M HCl. Derivatives like QN1 reduce icorr by >80% at 500 ppm .
- EIS (Electrochemical Impedance Spectroscopy) : Analyze charge-transfer resistance (Rct) to quantify inhibitor adsorption .
- Surface Analysis : SEM/EDX confirms inhibitor film formation on mild steel .
Q. What computational tools are employed to design novel IL-5 inhibitors based on benzimidazole scaffolds?
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at the 4-position of benzimidazole) using MOE or Schrödinger .
- QSAR : Develop predictive models using descriptors like cLogP (optimal range: 3.5–4.5 for 5e and 5k) .
- ADMET Prediction : Use SwissADME to optimize bioavailability (e.g., BBB permeability for CNS targets) .
Data Contradictions and Resolution
Q. Why do synthetic yields vary significantly across similar benzimidazole derivatives?
Discrepancies arise from:
- Catalyst Efficiency : Copper(I) iodide gives higher yields (~85%) than other catalysts (e.g., Ru complexes at 70%) due to superior electron transfer .
- Steric Effects : Bulky substituents (e.g., cyclohexylmethoxy in 5k) reduce yields by slowing intermediate formation .
Resolution : Optimize reaction time (2–5 hours) and solvent polarity (e.g., DMF for bulky substrates) .
Q. How can conflicting biological activity data for thiohydroxylamine derivatives be reconciled?
Variability in antimicrobial assays may stem from:
- Strain-Specific Resistance : Pseudomonas aeruginosa shows lower sensitivity to thioesters than E. coli .
- Redox Instability : Thiohydroxylamines degrade under acidic conditions, requiring stability studies (pH 2–7) .
Resolution : Standardize testing protocols (e.g., CLSI guidelines) and include stability controls .
Methodological Recommendations
- Synthesis : Prioritize copper-catalyzed routes for scalability and functional group tolerance .
- Characterization : Combine LC-MS with high-resolution NMR for unambiguous structural confirmation .
- Biological Testing : Use orthogonal assays (e.g., fluorescence-based viability + colony counting) to validate activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
